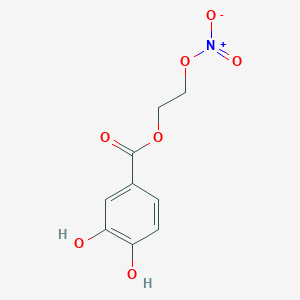
2-(Nitrooxy)ethyl 3,4-dihydroxybenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Nitrooxy)ethyl 3,4-dihydroxybenzoate is a chemical compound with the molecular formula C9H9NO7. It is a derivative of 3,4-dihydroxybenzoic acid, which is known for its antioxidant properties. This compound is of interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Nitrooxy)ethyl 3,4-dihydroxybenzoate typically involves the esterification of 3,4-dihydroxybenzoic acid with 2-(nitrooxy)ethanol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified by recrystallization or column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely follow similar principles as laboratory-scale synthesis, with optimizations for yield and purity. This may involve continuous flow reactors and advanced purification techniques to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(Nitrooxy)ethyl 3,4-dihydroxybenzoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups on the benzene ring can be oxidized to form quinones.
Reduction: The nitrooxy group can be reduced to an amino group under appropriate conditions.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base such as pyridine.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amino derivatives.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
2-(Nitrooxy)ethyl 3,4-dihydroxybenzoate has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential antioxidant and anti-inflammatory properties.
Mechanism of Action
The mechanism of action of 2-(Nitrooxy)ethyl 3,4-dihydroxybenzoate involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The hydroxyl groups on the benzene ring can scavenge free radicals, reducing oxidative stress.
Efflux Pump Inhibition: The compound can inhibit bacterial efflux pumps, enhancing the efficacy of antibiotics against drug-resistant bacteria.
Anti-inflammatory Effects: The compound may modulate inflammatory pathways, reducing inflammation.
Comparison with Similar Compounds
2-(Nitrooxy)ethyl 3,4-dihydroxybenzoate can be compared with other similar compounds such as:
Ethyl 3,4-dihydroxybenzoate: Lacks the nitrooxy group, which may result in different biological activities.
N-[2-(Nitrooxy)ethyl]-3-pyridinecarboxamide: Another nitrooxy compound with different molecular structure and applications.
Nitroglycerin: A well-known nitrooxy compound used in medicine for its vasodilatory effects.
The uniqueness of this compound lies in its combination of antioxidant and efflux pump inhibitory activities, making it a promising candidate for further research and development.
Properties
CAS No. |
918153-87-4 |
|---|---|
Molecular Formula |
C9H9NO7 |
Molecular Weight |
243.17 g/mol |
IUPAC Name |
2-nitrooxyethyl 3,4-dihydroxybenzoate |
InChI |
InChI=1S/C9H9NO7/c11-7-2-1-6(5-8(7)12)9(13)16-3-4-17-10(14)15/h1-2,5,11-12H,3-4H2 |
InChI Key |
PBUMNZPNRGBITI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)OCCO[N+](=O)[O-])O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


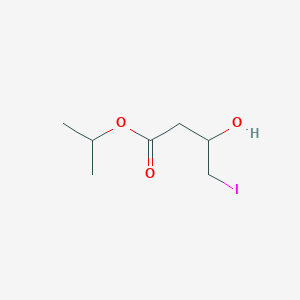
![3-Pyridinecarbonitrile, 6-[3-(2-fluorophenyl)-1-piperidinyl]-](/img/structure/B14209221.png)

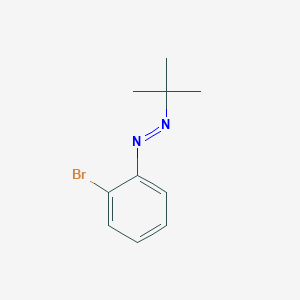
![2-[6-(4-Formylphenyl)hex-3-ene-1,5-diyn-1-yl]benzonitrile](/img/structure/B14209236.png)
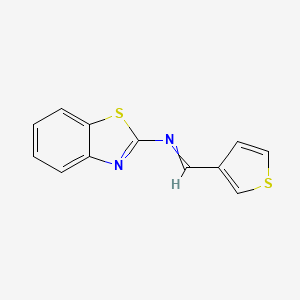
![4-[4-(4-Methoxyphenyl)-1,3-thiazol-5-yl]-2-(methylsulfanyl)pyrimidine](/img/structure/B14209258.png)

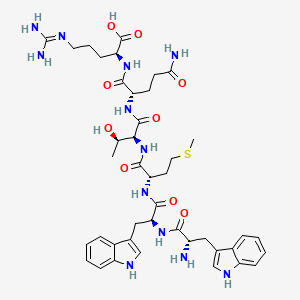
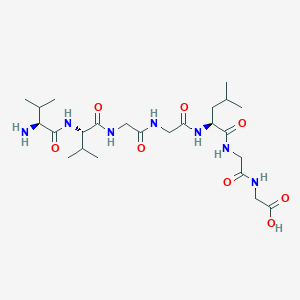

![1,3,2-Diazaborolidine, 2-bromo-1,3-bis[(4-methylphenyl)sulfonyl]-](/img/structure/B14209284.png)

![Pyrimidine, 5-(4-chlorophenyl)-2-[(1-cyclopentyl-4-piperidinyl)oxy]-](/img/structure/B14209292.png)
